ビスノルビオチン

概要

説明

ビスノルビオチンは、ビオチンの誘導体であり、さまざまな代謝プロセスにおいて重要な役割を果たす水溶性ビタミンです。ビオチンは、ビタミンB7またはビタミンHとしても知られています。ビスノルビオチンは、ビオチンの分解によって形成され、その主要な代謝産物の1つです。 生物学的研究において、ビオチンの代謝におけるバイオマーカーとしてよく使用されます .

科学的研究の応用

Bisnorbiotin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the degradation pathways of biotin and its metabolites. In biology, bisnorbiotin serves as a biomarker for biotin metabolism and is used in studies related to vitamin B7 deficiency and its effects on health .

In medicine, bisnorbiotin is used to understand the pharmacokinetics and bioavailability of biotin supplements. It helps in determining the appropriate dosage and efficacy of biotin-based treatments for various metabolic disorders . In the industry, bisnorbiotin is used in the development of biotin-based assays and diagnostic tools that rely on the detection of biotin and its metabolites .

作用機序

ビスノルビオチンの作用機序には、ビオチン分解経路における代謝産物としての役割が含まれます。ビスノルビオチンは、ビオチンのβ酸化によって形成され、さらにビオチンサルフォキシドやビオチンスルホンなどの他の化合物に代謝されます。 これらの代謝産物は、遺伝子発現の調節や細胞の健康維持など、さまざまな代謝プロセスにおいて重要な役割を果たします .

ビスノルビオチンは、ビオチン代謝に関与する特定の酵素やタンパク質と相互作用することによってその効果を発揮します。それはこれらの酵素の基質として働き、ビオチンをさまざまな代謝産物に変換するのを促進します。 このプロセスに関与する分子標的と経路には、ビオチン依存性カルボキシラーゼとビオチン分解に関与する酵素が含まれます .

類似の化合物との比較

ビスノルビオチンは、ビオチン分解経路における特定の役割により、他の類似の化合物とは異なります。類似の化合物には、ビオチンサルフォキシド、ビオチンスルホン、ビスノルビオチンメチルケトンが含まれます。 これらの化合物もビオチンの代謝産物であり、類似の化学構造と機能を共有しています .

ビスノルビオチンは、ビオチンのβ酸化による形成と、ビオチン分解経路における中間体としての特定の役割において、独特です。 この独自性は、ビオチン代謝とその健康への影響を研究するための不可欠な化合物となります .

生化学分析

Biochemical Properties

Bisnorbiotin, like biotin, is likely to play a role in critical metabolic reactions in the cell . Biotin acts as a coenzyme in carboxylation reactions essential for gluconeogenesis, lipid metabolism, and amino acid catabolism

Cellular Effects

Biotin, from which Bisnorbiotin is derived, is known to have significant effects on various types of cells and cellular processes . Biotin influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Biotin, its parent compound, is known to affect gene expression at both the transcriptional and translational levels . It is plausible that Bisnorbiotin may exert similar effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that biotin and its metabolites, including Bisnorbiotin, must be considered in bioavailability studies . Biotin interference in certain assays can lead to diagnostic errors or misdiagnoses .

Dosage Effects in Animal Models

It is known that biotin deficiency during pregnancy in animals leads to embryonic growth retardation, congenital malformation, and death .

Metabolic Pathways

Bisnorbiotin is a catabolite of biotin, suggesting that it is involved in the metabolic pathways of biotin . Biotin acts as a coenzyme in carboxylation reactions, which are essential for various metabolic pathways .

Transport and Distribution

It is known that biotin is transported across the intestinal apical membrane domain via the inwardly directed Na+ gradient .

Subcellular Localization

The subcellular localization of Bisnorbiotin is not well-documented. Given its structural similarity to biotin, it may be localized in similar subcellular compartments. Biotin is essential for all organisms, and animal cells cannot synthesize this micronutrient .

準備方法

合成ルートと反応条件: ビスノルビオチンは、ビオチンのβ酸化によって合成できます。 このプロセスでは、ビオチンのバレリック酸側鎖が分解され、ビスノルビオチンおよびその他の関連する中間体が生成されます . 反応条件は、通常、β酸化プロセスを促進する特定の酵素の使用を伴います。

工業生産方法: ビスノルビオチンの工業生産は、ビオチン自体の生産ほど一般的ではありません。 それは、生体内のビオチンの自然な分解経路を模倣した、制御された酵素反応によって、実験室で生成することができます .

化学反応の分析

反応の種類: ビスノルビオチンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、ビオチン代謝および他の代謝産物への変換における役割において重要です。

一般的な試薬と条件: ビスノルビオチンを含む反応に使用される一般的な試薬には、酸化剤、還元剤、およびビオチンをビスノルビオチンに変換する特定の酵素が含まれます。 これらの反応の条件は、通常、自然な代謝プロセスを模倣するために、生理的pHおよび温度を伴います .

生成される主な生成物: ビスノルビオチンを含む反応から生成される主な生成物には、ビオチンサルフォキシド、ビオチンスルホン、ビスノルビオチンメチルケトンが含まれます。 これらの代謝産物は、生体内のビオチン全体の代謝を理解するために不可欠です .

科学研究への応用

ビスノルビオチンは、化学、生物学、医学、および産業の分野において、いくつかの科学研究への応用があります。化学では、ビオチンとその代謝産物の分解経路を研究するためのモデル化合物として使用されます。 生物学では、ビスノルビオチンは、ビオチン代謝のバイオマーカーとして役立ち、ビタミンB7欠乏症とその健康への影響に関する研究に使用されます .

医学では、ビスノルビオチンは、ビオチンサプリメントの薬物動態とバイオアベイラビリティを理解するために使用されます。 これは、さまざまな代謝性疾患に対するビオチンベースの治療法の適切な用量と有効性を決定するのに役立ちます . 産業では、ビスノルビオチンは、ビオチンとその代謝産物の検出に依存する、ビオチンベースのアッセイと診断ツールの開発に使用されます .

類似化合物との比較

Bisnorbiotin is unique compared to other similar compounds due to its specific role in the biotin degradation pathway. Similar compounds include biotin sulfoxide, biotin sulfone, and bisnorbiotin methyl ketone. These compounds are also metabolites of biotin and share similar chemical structures and functions .

bisnorbiotin is distinct in its formation through the β-oxidation of biotin and its specific role as an intermediate in the biotin degradation pathway. This uniqueness makes bisnorbiotin an essential compound for studying biotin metabolism and its effects on health .

特性

IUPAC Name |

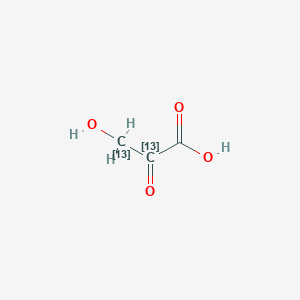

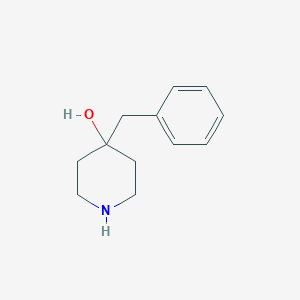

3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c11-6(12)2-1-5-7-4(3-14-5)9-8(13)10-7/h4-5,7H,1-3H2,(H,11,12)(H2,9,10,13)/t4-,5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFGCLSCEPNVQP-VPLCAKHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317948 | |

| Record name | Bisnorbiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bisnorbiotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004821 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16968-98-2 | |

| Record name | Bisnorbiotin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16968-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisnorbiotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016968982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisnorbiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bisnorbiotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004821 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Bisnorbiotin is a major metabolite of biotin generated through the β-oxidation of the valeric acid side chain of the biotin molecule. This process involves the shortening of the side chain by two carbon units. [, , ]

A: Both biotin and bisnorbiotin are primarily excreted in urine. Studies in rats have shown that bisnorbiotin, being more water-soluble, is excreted even more rapidly than biotin itself. [] Biliary excretion of both compounds is minimal. []

A: Several factors can affect bisnorbiotin excretion. For instance, smoking has been linked to accelerated biotin catabolism in women, leading to increased urinary excretion of bisnorbiotin. [, ] Additionally, pregnancy [] and lactation [, ] can also influence bisnorbiotin excretion. Certain anticonvulsant medications, like carbamazepine and phenytoin, have been shown to increase bisnorbiotin excretion in children. []

A: Research suggests that rats [] and pigs [] exhibit similar biotin metabolism to humans, making them appropriate animal models for studying human biotin metabolism. These animals excrete bisnorbiotin as a major biotin metabolite, just like humans.

A: Bisnorbiotin is commonly measured in biological samples such as urine and serum using high-performance liquid chromatography (HPLC) coupled with an avidin-binding assay. [, , , ] This method allows for the separation and quantification of biotin and its metabolites.

A: Yes, relying solely on avidin-binding assays to measure biotin in biological samples can lead to underestimations. This is because these assays detect not only biotin but also other avidin-binding substances, including bisnorbiotin and biotin sulfoxide. [, ]

A: While urinary biotin excretion is considered a sensitive indicator of biotin deficiency, measuring urinary bisnorbiotin excretion may provide a more complete picture of biotin metabolism. [, , ] Studies have shown that both biotin and bisnorbiotin excretion decrease in the early stages of experimentally induced biotin deficiency. []

A: While some bacteria can degrade biotin into bisnorbiotin, research suggests that bisnorbiotin found in human urine primarily originates from biotin catabolism within human tissues rather than from gut bacteria. This conclusion is supported by studies showing increased urinary excretion of bisnorbiotin after intravenous biotin administration, a route that bypasses exposure to intestinal microorganisms. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。